molecular formula C9H9Cl2NO2 B14133276 N-(2,3-Dichlorophenyl)-I(2)-alanine CAS No. 36053-84-6

N-(2,3-Dichlorophenyl)-I(2)-alanine

Cat. No.: B14133276
CAS No.: 36053-84-6
M. Wt: 234.08 g/mol
InChI Key: JFZRGDROPFALNV-UHFFFAOYSA-N
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Description

3-[(2,3-Dichlorophenyl)amino]propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is characterized by the presence of a dichlorophenyl group attached to an amino propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dichlorophenyl)amino]propanoic acid typically involves the reaction of 2,3-dichloroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 3-[(2,3-Dichlorophenyl)amino]propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dichlorophenyl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(2,3-Dichlorophenyl)amino]propanoic acid has several scientific research applications, including:

Chemistry

    Synthesis of Derivatives:

Biology

    Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine

    Pharmaceutical Research: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Chemical Manufacturing: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dichlorophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with enzymes or receptors, modulating their activity. The amino propanoic acid moiety may also play a role in binding to biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2,3-dichlorophenyl)propanoic acid: This compound is structurally similar but contains an amino group instead of an amino propanoic acid moiety.

    2-Amino-3-(2,3-dichlorophenyl)propanoic acid: Another similar compound with slight variations in the position of functional groups.

Uniqueness

3-[(2,3-Dichlorophenyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and amino propanoic acid moiety make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

36053-84-6

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

3-(2,3-dichloroanilino)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(9(6)11)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14)

InChI Key

JFZRGDROPFALNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCCC(=O)O

Origin of Product

United States

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